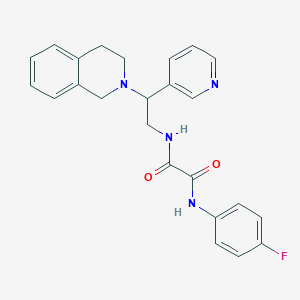

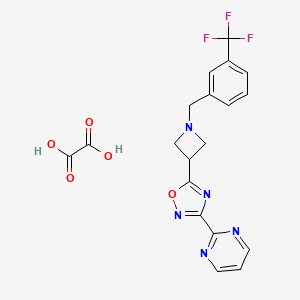

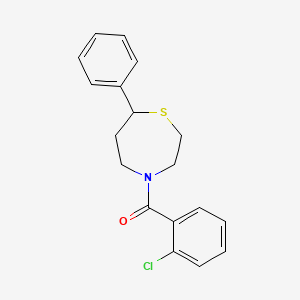

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-fluoro-3-nitrophenyl azide” is one of the oldest photolinkers used for photoaffinity labeling . It’s historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) . It’s used in bioconjugation and functionalization of polymer surfaces .

Synthesis Analysis

The synthesis of “4-fluoro-3-nitrophenyl azide” involves a variety of coupling agents . It’s used to immobilize biomolecules onto polymer surfaces and construct bioconjugates .Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-nitrophenyl isocyanate” is C7H3FN2O3 .Chemical Reactions Analysis

“4-fluoro-3-nitrophenyl azide” can activate an inert surface through a nitrene insertion reaction . It can conjugate a biomolecule without any catalyst, reagent, or modification .Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-3-nitrophenyl isocyanate” is 182.1087 .Applications De Recherche Scientifique

Met Kinase Inhibitors

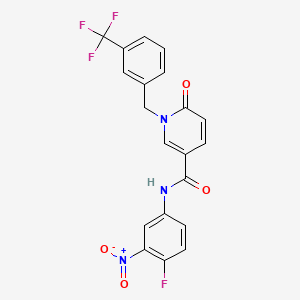

- The compound is related to a class of substituted dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These have shown promising results in treating Met-dependent human gastric carcinoma in preclinical models (Schroeder et al., 2009).

Aromatic Polyamides

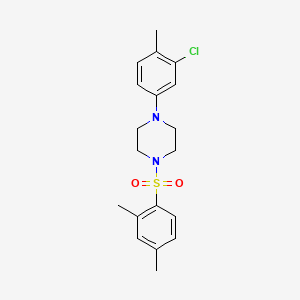

- It's related to aromatic polyamides containing ether and bulky fluorenylidene groups, which have excellent solubility and thermal stability. These materials could have applications in high-performance polymers and engineering plastics (Hsiao, Yang, & Lin, 1999).

Solid-Phase Synthesis

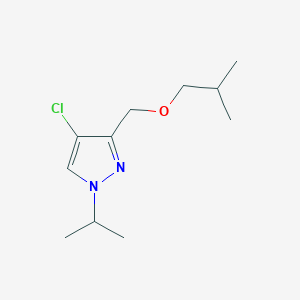

- It's associated with solid-phase synthesis techniques, particularly in the preparation of substituted benzodiazepinones. These compounds have potential applications in medicinal chemistry and drug development (Lee, Gauthier, & Rivero, 1999).

PET Radioligands

- Similar compounds have been used in the synthesis of PET radioligands for brain imaging, particularly targeting the 5-HT1A receptor. This has implications in neuroscience research and potential clinical applications in brain disorders (Vandecapelle et al., 2001).

Photophysical Studies

- Compounds in this family have been studied for their photophysical properties, particularly in understanding intramolecular electron transfer processes. This research is relevant to the development of new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi, & Albini, 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O4/c21-16-6-5-15(9-17(16)27(30)31)25-19(29)13-4-7-18(28)26(11-13)10-12-2-1-3-14(8-12)20(22,23)24/h1-9,11H,10H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYPXIUBCTBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2648882.png)

![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2648884.png)

![9-Butyl-10-[(E)-2-[(3E)-3-[(2E)-2-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B2648886.png)

![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2648898.png)

![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)